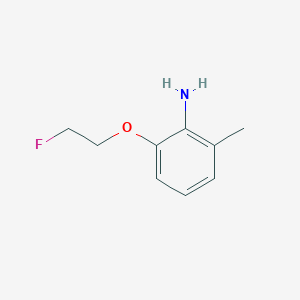![molecular formula C10H10NNaO3S B13062366 Sodium [[4-(acetylamino)phenyl]thio]acetate](/img/structure/B13062366.png)
Sodium [[4-(acetylamino)phenyl]thio]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium [[4-(acetylamino)phenyl]thio]acetate is a chemical compound with the molecular formula C10H10NNaO3S and a molecular weight of 247.25 g/mol . This compound is known for its unique structure, which includes an acetylamino group and a thioacetate group attached to a phenyl ring. It is primarily used in research and industrial applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium [[4-(acetylamino)phenyl]thio]acetate typically involves the reaction of 4-acetylaminophenylthiol with sodium acetate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium [[4-(acetylamino)phenyl]thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Sodium [[4-(acetylamino)phenyl]thio]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Sodium [[4-(acetylamino)phenyl]thio]acetate involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the thioacetate group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium [[4-(aminophenyl)thio]acetate]
- Sodium [[4-(methylamino)phenyl]thio]acetate]
- Sodium [[4-(ethylamino)phenyl]thio]acetate]
Uniqueness
Sodium [[4-(acetylamino)phenyl]thio]acetate is unique due to the presence of the acetylamino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring .
Propriétés
Formule moléculaire |
C10H10NNaO3S |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
sodium;2-(4-acetamidophenyl)sulfanylacetate |
InChI |
InChI=1S/C10H11NO3S.Na/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
Clé InChI |
SWVIBDBFPSCBHX-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)SCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


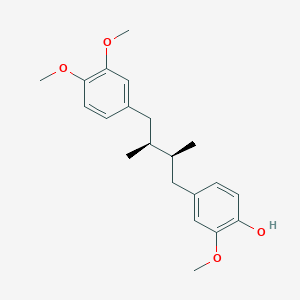

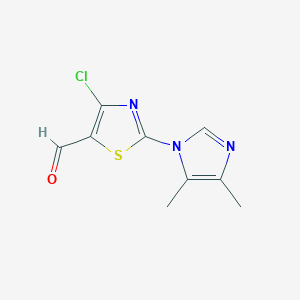
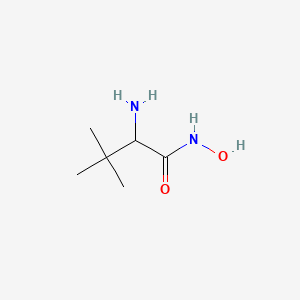
![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)
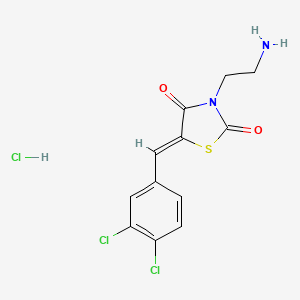
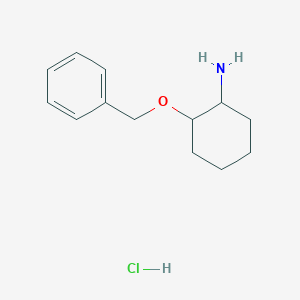

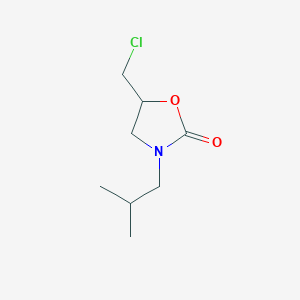
![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062344.png)
![tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13062347.png)
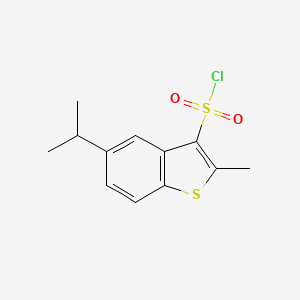
![7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13062355.png)
